2-Methylbutyrylglycine-d9

Descripción

Structure

3D Structure

Propiedades

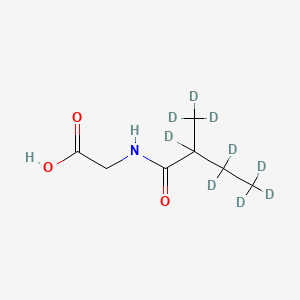

IUPAC Name |

2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-APXHDBETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 2-Methylbutyrylglycine-d9 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine-d9 is the deuterated form of 2-methylbutyrylglycine (B135152), a significant metabolite in the L-isoleucine metabolic pathway.[1][2] As a stable isotope-labeled internal standard, it plays a critical role in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3] Its primary application lies in clinical mass spectrometry and newborn screening for inborn errors of metabolism.[2][3] The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart, thereby ensuring accurate quantification in complex biological matrices.

Chemical Properties

This compound is a white to off-white solid. While extensive experimental data for the deuterated form is not publicly available, the properties of the non-deuterated compound, along with information from safety data sheets for similar deuterated molecules, provide a strong basis for its chemical profile.

| Property | Value | Source |

| Chemical Name | N-(2-Methyl-1-oxobutyl-d9)glycine | [2] |

| Synonyms | N-(2-Methylbutyryl-d9)glycine, N-[2-(Methyl-d3)-1-oxobutyl-2,3,3,4,4,4-d6]glycine, N-sec-Valerylglycine-d9, α-Methylbutyrylglycine-d9 | [2] |

| CAS Number | 1219798-77-2 | [2] |

| Molecular Formula | C₇H₄D₉NO₃ | [2] |

| Molecular Weight | 168.24 g/mol | [2] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Soluble in DMSO and Ethanol. | [5] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available as it is a commercially produced analytical standard. However, a general synthetic strategy can be inferred from established methods for the synthesis of N-acylglycines and the deuteration of carboxylic acids. The synthesis would likely involve two key steps: the synthesis of deuterated 2-methylbutyric acid and its subsequent coupling with glycine (B1666218).

A plausible synthetic workflow is outlined below:

Experimental Protocol (General Approach):

While a specific protocol is proprietary, a general procedure would involve:

-

Synthesis of Deuterated 2-Methylbutyric Acid: This can be achieved through methods such as the deuteration of a suitable precursor like a malonic acid derivative in the presence of D₂O.[6] Another approach is the decarboxylative deuteration of a carboxylic acid using photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source.[1][7][8]

-

Activation of Deuterated 2-Methylbutyric Acid: The deuterated carboxylic acid is then activated to facilitate amide bond formation. This is typically done by converting it to a more reactive species such as an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or an active ester.

-

Coupling with Glycine: The activated deuterated 2-methylbutyric acid is reacted with glycine in a suitable solvent and under appropriate pH conditions to form the N-acylglycine. Enzymatic methods for the N-acylation of glycine have also been developed and could be adapted for this synthesis.[9][10][11][12]

-

Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for an analytical standard.

Biological Context: L-Isoleucine Metabolism

2-Methylbutyrylglycine is a metabolite of the essential amino acid L-isoleucine.[5] In individuals with certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, the normal catabolism of L-isoleucine is impaired.[5] This leads to an accumulation of the intermediate (S)-2-methylbutyryl-CoA, which is then conjugated with glycine to form 2-methylbutyrylglycine and excreted in the urine.[5][13] Therefore, the quantification of 2-methylbutyrylglycine is a key diagnostic marker for this and other related metabolic disorders.

The catabolic pathway of L-isoleucine is depicted below:

Application as an Internal Standard in Mass Spectrometry

The primary use of this compound is as an internal standard for the quantification of endogenous 2-methylbutyrylglycine in biological samples by LC-MS/MS. A general workflow for such an analysis is as follows:

Experimental Protocol (Representative LC-MS/MS Method):

While a specific validated protocol for this compound is not publicly available, a typical method for the analysis of acylglycines in biological fluids would involve the following steps.[5][14][15]

-

Preparation of Standards and Quality Controls: Stock solutions of this compound and the non-labeled analyte are prepared in a suitable solvent (e.g., methanol). Calibration standards and quality control samples are then prepared by spiking known amounts of the analyte and a fixed amount of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine).

-

Sample Preparation:

-

To a small volume of the biological sample (e.g., 100 µL of plasma or urine), an aliquot of the internal standard working solution is added.

-

Proteins are precipitated by adding a solvent such as methanol (B129727) or acetonitrile (B52724), often containing an acid like formic acid to improve protein precipitation and analyte stability.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI) positive or negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Typical LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | ESI Positive or Negative |

| MRM Transition (Analyte) | Specific to 2-Methylbutyrylglycine |

| MRM Transition (IS) | Specific to this compound |

Safety and Handling

This compound is intended for research use only. A material safety data sheet (MSDS) should be consulted before handling. As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-labeled counterpart in biological samples. Its use as an internal standard in LC-MS/MS methods is crucial for the diagnosis and monitoring of inborn errors of L-isoleucine metabolism. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its biological relevance, and its application in a clinical diagnostic context, serving as a valuable resource for researchers and professionals in the field of drug development and metabolic research.

References

- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for 2-Methylbutyrylglycine (HMDB0000339) [hmdb.ca]

- 14. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbutyrylglycine-d9

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis and purification of 2-Methylbutyrylglycine-d9. This isotopically labeled internal standard is critical for the accurate quantification of its unlabeled analogue in biological samples, particularly in the research and diagnosis of inborn errors of metabolism such as Short/Branched-chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). This document details a feasible multi-step synthetic pathway, purification protocols, and the relevant biological context. All quantitative data are presented in tabular format, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

2-Methylbutyrylglycine is a glycine (B1666218) conjugate of 2-methylbutyric acid. It is a key biomarker found in elevated concentrations in the urine of individuals with Short/Branched-chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an autosomal recessive disorder affecting the L-isoleucine catabolic pathway.[1][2][3] The deficiency of the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA, which is subsequently conjugated with glycine to form 2-methylbutyrylglycine.[3][4]

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry assays. This compound, where nine deuterium (B1214612) atoms replace nine hydrogen atoms on the 2-methylbutyryl moiety, serves as an ideal internal standard for the accurate measurement of endogenous 2-Methylbutyrylglycine. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analyses.[5]

This guide outlines a robust methodology for the synthesis and purification of this compound for research and clinical laboratory use.

Synthesis Methodology

The synthesis of this compound is proposed as a three-step process. The overall workflow begins with the generation of a deuterated Grignard reagent, followed by carboxylation to create the deuterated acid precursor. This acid is then activated to an acyl chloride and subsequently coupled with glycine.

Synthesis Workflow Diagram

Experimental Protocols

Step 1: Synthesis of 2-Methylbutyric-d9 Acid

This step utilizes a Grignard reaction, where a perdeuterated alkyl halide reacts with magnesium to form a highly nucleophilic organometallic reagent, which is then carboxylated using carbon dioxide.[3][6][7]

-

Protocol:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

To the flask, add magnesium turnings (1.1 eq).

-

In the dropping funnel, place a solution of 2-chlorobutane-d9 (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 2-chlorobutane-d9 solution to the magnesium to initiate the reaction. Initiation may require gentle warming or the addition of an iodine crystal.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 2-chlorobutane-d9 solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the vigorously stirred solution for 2-3 hours.

-

Slowly quench the reaction by adding aqueous hydrochloric acid (1 M) until the solution is acidic and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methylbutyric-d9 acid.

-

Step 2: Synthesis of 2-Methylbutyryl-d9 Chloride

The deuterated carboxylic acid is converted to its more reactive acyl chloride derivative using thionyl chloride.[8]

-

Protocol:

-

In a fume hood, combine the crude 2-Methylbutyric-d9 acid (1.0 eq) and thionyl chloride (1.5 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO2 byproducts).

-

Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The remaining liquid, 2-Methylbutyryl-d9 chloride, is used directly in the next step without further purification.

-

Step 3: Synthesis of this compound

The final product is formed via a Schotten-Baumann reaction, which is an effective method for acylating amino acids.[1][2][8][9]

-

Protocol:

-

Dissolve glycine (1.2 eq) in aqueous sodium hydroxide (B78521) (2.0 eq, 2 M solution) in a beaker and cool to 0-5 °C in an ice bath.

-

In a separate dropping funnel, dissolve the crude 2-Methylbutyryl-d9 chloride (1.0 eq) in an organic solvent such as dichloromethane (B109758) (DCM).

-

While vigorously stirring the glycine solution, add the acyl chloride solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the mixture to a separatory funnel and discard the organic (DCM) layer.

-

Wash the aqueous layer with a fresh portion of DCM to remove any unreacted acyl chloride or deuterated carboxylic acid.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate should form.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Synthesis Data

| Parameter | Step 1: Acid Formation | Step 2: Acyl Chloride | Step 3: Coupling | Overall |

| Starting Material | 2-Chlorobutane-d9 | 2-Methylbutyric-d9 Acid | 2-Methylbutyryl-d9 Chloride | - |

| Purity of SM | >98% | Crude | Crude | - |

| Molar Equivalents | 1.0 eq | 1.0 eq | 1.0 eq | - |

| Key Reagents | Mg (1.1 eq), CO2 (excess) | SOCl2 (1.5 eq) | Glycine (1.2 eq), NaOH (2.0 eq) | - |

| Solvent(s) | Anhydrous Diethyl Ether | Neat | Dichloromethane / Water | - |

| Reaction Time | 3-4 hours | 2 hours | 3 hours | ~8-9 hours |

| Temperature | 0 °C to 35 °C | Reflux (~76 °C) | 0 °C to RT | - |

| Typical Yield | ~85% | ~95% (crude) | ~75% (crude) | ~57% (crude) |

| Product State | Viscous Liquid | Liquid | White Solid | White Solid |

Purification Methodology

Purification of the crude solid is essential to achieve the high purity (>98%) required for its use as an internal standard. A combination of recrystallization and, if necessary, column chromatography is employed.

Purification Workflow Diagram

Experimental Protocols

3.2.1 Recrystallization

Recrystallization is the primary method for purifying the crude product, leveraging the difference in solubility of the compound and impurities in a solvent at different temperatures.[10][11]

-

Protocol:

-

Place the crude this compound solid into an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent system (e.g., 9:1 water/ethanol) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

To maximize yield, place the flask in an ice bath for 30-60 minutes to complete crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under high vacuum to remove all residual solvent.

-

3.2.2 Column Chromatography (if required)

If impurities persist after recrystallization, silica (B1680970) gel column chromatography can be used for further purification. N-acylglycines are polar compounds and will adhere to the polar silica stationary phase.[12][13]

-

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the semi-pure product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elute the column with a mobile phase gradient, starting with a less polar mixture (e.g., 95:5 Dichloromethane/Methanol) and gradually increasing the polarity (e.g., to 90:10 Dichloromethane/Methanol with 0.1% acetic acid).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Purification and QC Data

| Parameter | Recrystallization | Column Chromatography |

| Typical Loading | 10 g crude product | 1-2 g semi-pure product |

| Solvent System | Water/Ethanol (9:1 v/v) | Dichloromethane/Methanol gradient |

| Stationary Phase | N/A | Silica Gel (60 Å, 230-400 mesh) |

| Typical Recovery | 70-85% | 60-80% |

| Final Purity | >95-98% | >99% |

| QC Methods | HPLC-UV, LC-MS | HPLC-UV, LC-MS, 1H-NMR |

Biological Pathway Context

This compound is used as an internal standard to study the L-isoleucine metabolic pathway. A defect in the SBCAD enzyme disrupts this pathway, leading to the buildup of upstream metabolites.

L-Isoleucine Catabolism Pathway

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. web.uvic.ca [web.uvic.ca]

- 13. columbia.edu [columbia.edu]

The L-Isoleucine Metabolic Pathway and 2-Methylbutyrylglycine Formation

An In-Depth Technical Guide to the Effects of Deuterium (B1214612) Labeling on 2-Methylbutyrylglycine-d9 Stability

Introduction

2-Methylbutyrylglycine is an acylglycine metabolite of the essential amino acid L-isoleucine.[1] Its presence and concentration in biological fluids are significant in the diagnosis of certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[1] In metabolomics and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for accurate quantification. This compound, a deuterated analog, is used for this purpose.[2] This technical guide provides an in-depth analysis of the effects of deuterium labeling on the chemical and metabolic stability of this compound. The enhanced stability is primarily due to the deuterium kinetic isotope effect (KIE), which can significantly slow down metabolic degradation pathways.[3] This guide will detail the underlying principles, experimental protocols for stability assessment, and present comparative data for both the deuterated and non-deuterated compounds.

2-Methylbutyrylglycine is not synthesized de novo but is a catabolic product of L-isoleucine. When the normal catabolic pathway of L-isoleucine is impaired, for instance by a deficiency in the SBCAD enzyme, the intermediate 2-methylbutyryl-CoA accumulates in the mitochondria.[1] This accumulated intermediate is then conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form 2-Methylbutyrylglycine, which is subsequently excreted in the urine.[1]

References

The Role of 2-Methylbutyrylglycine in Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrylglycine (B135152) (2-MBG) is a pivotal biomarker for the inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), or 2-methylbutyrylglycinuria. This condition arises from mutations in the ACADSB gene, leading to deficient activity of the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase. This enzyme plays a crucial role in the catabolism of the branched-chain amino acid L-isoleucine. Its deficiency results in the accumulation of 2-methylbutyryl-CoA, which is subsequently conjugated with glycine (B1666218) to form 2-MBG and with carnitine to form 2-methylbutyrylcarnitine (B1244155) (C5-acylcarnitine), both of which are excreted in elevated amounts in the urine and blood, respectively. While many individuals with SBCADD are asymptomatic and identified through newborn screening, some may present with a range of clinical manifestations, including neurological and developmental issues. This technical guide provides an in-depth overview of the biochemical basis of 2-MBG formation, its role as a diagnostic marker, and the analytical methodologies for its detection. Furthermore, it delves into the genetic underpinnings of SBCADD, associated biomarkers, and potential avenues for therapeutic research.

Introduction

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in deficient activity of enzymes or cofactors involved in metabolic pathways. The accumulation of toxic intermediate metabolites or a deficiency of essential end products often characterizes these conditions. 2-Methylbutyrylglycine is an acylglycine that serves as a key diagnostic marker for Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive disorder of L-isoleucine metabolism.[1][2] The deficient enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD), is encoded by the ACADSB gene and is responsible for the third step in the breakdown of isoleucine.[3][4]

The clinical presentation of SBCADD is heterogeneous, with many individuals remaining asymptomatic throughout their lives.[4][5] However, a subset of affected individuals may develop symptoms such as poor feeding, lethargy, vomiting, seizures, and developmental delays.[5][6] The identification of SBCADD has been greatly enhanced by the inclusion of C5-acylcarnitine analysis in expanded newborn screening programs, which is then typically confirmed by the detection of elevated 2-MBG in the urine.[1][7]

This guide aims to provide a comprehensive technical resource for researchers, scientists, and drug development professionals on the role of 2-MBG in the context of SBCADD. It will cover the underlying biochemistry, diagnostic methodologies, genetic basis, and clinical implications of this important biomarker.

Biochemical Pathway and Pathophysiology

The metabolic block in SBCADD occurs in the mitochondrial catabolic pathway of L-isoleucine. The SBCAD enzyme is responsible for the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA.[3][4] When this enzyme is deficient due to mutations in the ACADSB gene, 2-methylbutyryl-CoA accumulates in the mitochondria.[2] This accumulation drives two primary detoxification pathways:

-

Conjugation with Glycine: The excess 2-methylbutyryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form 2-methylbutyrylglycine (2-MBG), which is then excreted in the urine.[2]

-

Conjugation with Carnitine: 2-methylbutyryl-CoA is also transesterified with carnitine to form 2-methylbutyrylcarnitine (C5-acylcarnitine), leading to its elevation in the blood.[1][7]

A secondary, alternative "R-pathway" of isoleucine metabolism can also be upregulated, leading to the increased urinary excretion of 2-ethylhydracrylic acid (2-EHA).

The pathophysiology of symptomatic SBCADD is not fully understood but is thought to be related to the toxic effects of accumulating metabolites and/or a deficiency in energy production from isoleucine catabolism.

Data Presentation: Biomarker Levels in SBCADD

The diagnosis of SBCADD relies on the quantitative analysis of key biomarkers. The following tables summarize the typical concentrations of these markers in affected individuals compared to the normal population.

Table 1: C5-Acylcarnitine (2-Methylbutyrylcarnitine) Levels in Dried Blood Spots (DBS)

| Population | C5-Acylcarnitine Concentration (µmol/L) | Reference |

| Normal Newborns | 0.03 - 0.35 | [8] |

| SBCADD Patients (Initial Screen) | 0.44 - 2.05 | [9] |

| SBCADD Patients (Follow-up) | 0.22 - 2.32 | [10] |

| SBCADD Patients (Median at Recall) | 0.63 | [1] |

Table 2: 2-Methylbutyrylglycine (2-MBG) Levels in Urine

| Population | 2-MBG Concentration (mmol/mol creatinine) | Reference |

| Normal Individuals | Undetectable or < 2 | [1] |

| SBCADD Patients (Median at Recall) | 15.0 | [1] |

| SBCADD Patients (Range) | 1.78 - 11.89 |

Table 3: 2-Ethylhydracrylic Acid (2-EHA) Levels in Urine

| Population | 2-EHA Concentration (units not specified) | Reference |

| Normal Individuals | 0 - 28.69 | |

| SBCADD Patients | 37.80 - 373.13 |

Experimental Protocols

Accurate and reliable detection of 2-MBG and other relevant biomarkers is crucial for the diagnosis and management of SBCADD. The following sections detail the methodologies for key experiments.

Analysis of 2-Methylbutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for confirming a diagnosis of SBCADD following an abnormal newborn screen.

Sample Preparation and Derivatization:

-

Sample Collection: A random urine sample is collected in a sterile, preservative-free container.

-

Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., tropic acid) is added to a specific volume of urine (often normalized to creatinine (B1669602) concentration).

-

Oximation (for ketoacids): The sample is treated with hydroxylamine (B1172632) to form oxime derivatives of any ketoacids present.

-

Acidification and Extraction: The urine is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate. This step is typically repeated to ensure complete extraction.

-

Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.

-

Derivatization: The dried residue is derivatized to form volatile esters, most commonly trimethylsilyl (B98337) (TMS) derivatives, by adding a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in pyridine (B92270) and incubating at an elevated temperature.

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the gas chromatograph.

-

Separation: The volatile organic acid derivatives are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Ionization and Mass Analysis: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is analyzed.

-

Data Analysis: The presence of 2-MBG is confirmed by its characteristic retention time and mass spectrum. Quantification is performed by comparing the peak area of 2-MBG to that of the internal standard.

Analysis of C5-Acylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This high-throughput method is used for newborn screening to detect elevated levels of C5-acylcarnitine.

Sample Preparation:

-

Sample Collection: A few drops of blood from a heel prick are collected on a filter paper card (Guthrie card) and allowed to dry.

-

Punching: A small disc (typically 3.2 mm) is punched from the dried blood spot.

-

Extraction: The blood spot disc is placed in a microtiter plate well, and the acylcarnitines are extracted using a methanol (B129727) solution containing stable isotope-labeled internal standards for a panel of acylcarnitines.

-

Derivatization: The extracted acylcarnitines are converted to their butyl esters by incubation with butanolic-HCl.

-

Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a solution suitable for injection into the mass spectrometer.

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

-

Injection: The sample is introduced into the mass spectrometer via flow injection, without prior chromatographic separation.

-

Ionization: Electrospray ionization (ESI) is used to generate protonated molecular ions of the acylcarnitine butyl esters.

-

MS/MS Analysis: The first mass spectrometer (Q1) is set to select the precursor ions of interest. These ions are then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). Specific precursor-to-product ion transitions are monitored for each acylcarnitine.

-

Data Analysis: The concentrations of the acylcarnitines, including C5, are determined by comparing the ion intensities to those of the corresponding internal standards.

SBCAD Enzyme Activity Assay in Fibroblasts

Direct measurement of SBCAD enzyme activity in cultured skin fibroblasts can provide a definitive diagnosis. While a specific, standardized protocol for SBCAD is not widely published, the general principles for acyl-CoA dehydrogenase assays can be adapted.

Principle:

The assay measures the rate of reduction of an electron acceptor, which is coupled to the dehydrogenation of the 2-methylbutyryl-CoA substrate by the SBCAD enzyme.

Representative Protocol:

-

Cell Culture and Homogenization: Human skin fibroblasts are cultured under standard conditions. The cells are harvested, washed, and then homogenized in a suitable buffer to release the mitochondrial enzymes.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), a detergent to permeabilize the mitochondrial membrane (e.g., Triton X-100), and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate).

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-methylbutyryl-CoA.

-

Spectrophotometric Measurement: The reduction of the electron acceptor is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance and normalized to the protein concentration of the fibroblast homogenate. A control reaction without the substrate is run to account for any background activity.

Genetic Basis of SBCADD

SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB gene, located on chromosome 10.[11] More than 10 mutations in the ACADSB gene have been identified in individuals with SBCADD.[3][12] These mutations include missense, nonsense, and splicing mutations, which can lead to the production of an unstable or inactive SBCAD enzyme.[12]

Table 4: Selected Pathogenic Variants in the ACADSB Gene and their Predicted Consequences

| Variant | Type | Predicted Consequence | Reference |

| c.275C>G | Nonsense | p.Ser92* (premature stop codon) | |

| c.295C>T | Nonsense | p.Gln99* (premature stop codon) | |

| c.443C>T | Missense | p.Thr148Met | |

| c.596A>G | Missense | p.Tyr199Cys | |

| c.653T>C | Missense | p.Leu218Pro | |

| c.655G>A | Missense | p.Val219Met | |

| c.746del | Frameshift | p.Pro249Leufs15 | |

| c.886G>T | Nonsense | p.Gly296 (premature stop codon) | |

| c.923G>A | Missense | p.Cys308Tyr | |

| c.1159G>A | Missense | p.Gly387Ser | |

| c.1165A>G | Splicing | Affects splicing of exon 10 | [2] |

Note: A comprehensive correlation between specific mutations and quantitative residual enzyme activity is an area of ongoing research.

Implications for Drug Development

The understanding of the role of 2-MBG and the pathophysiology of SBCADD opens several avenues for therapeutic research and drug development:

-

Enzyme Replacement Therapy: Development of a recombinant human SBCAD enzyme could potentially correct the metabolic defect.

-

Chaperone Therapy: For missense mutations that lead to protein misfolding and instability, small molecule chaperones could be developed to stabilize the mutant enzyme and restore some level of activity.

-

Substrate Reduction Therapy: Strategies to reduce the intake of isoleucine or to inhibit its uptake could decrease the production of toxic metabolites.

-

Modulation of Detoxification Pathways: Enhancing the activity of glycine N-acyltransferase or carnitine acyltransferases could promote the excretion of 2-methylbutyryl-CoA as 2-MBG and C5-acylcarnitine.

-

Gene Therapy: Delivery of a functional copy of the ACADSB gene to affected tissues could provide a long-term or curative treatment.

Conclusion

2-Methylbutyrylglycine is a specific and sensitive biomarker for the diagnosis of Short/branched-chain acyl-CoA dehydrogenase deficiency. Its detection in urine, typically following an elevated C5-acylcarnitine result on newborn screening, is a cornerstone of the diagnostic process for this inborn error of isoleucine metabolism. While the clinical significance of SBCADD can be variable, a thorough understanding of the underlying biochemistry, genetics, and analytical methodologies is essential for accurate diagnosis, patient management, and the development of novel therapeutic strategies. Further research is needed to fully elucidate the genotype-phenotype correlations and the long-term clinical outcomes for individuals with SBCADD, which will be critical for guiding future therapeutic interventions.

References

- 1. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACADSB - Wikipedia [en.wikipedia.org]

- 4. Investigation of citrullinemia type I variants by in vitro expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of acyl-CoA dehydrogenase activity in cultured skin fibroblasts and blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. providers2.genedx.com [providers2.genedx.com]

- 11. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]

- 12. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

Isotopic Enrichment Strategies for the Synthesis of 2-Methylbutyrylglycine-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the isotopic enrichment of 2-Methylbutyrylglycine to produce its deuterated analog, 2-Methylbutyrylglycine-d9. This isotopically labeled compound is of significant interest as an internal standard for quantitative bioanalytical assays by mass spectrometry, owing to its ability to mimic the chromatographic and ionization behavior of the endogenous analyte. This guide details plausible synthetic pathways, focusing on the coupling of perdeuterated 2-methylbutyric acid precursors with glycine (B1666218). It includes detailed, adaptable experimental protocols, data presentation in tabular format for clarity, and logical workflow diagrams generated using Graphviz to illustrate the synthetic process. The information is intended to provide researchers and drug development professionals with the necessary knowledge to synthesize and utilize this compound in their studies.

Introduction

2-Methylbutyrylglycine is a metabolite derived from the incomplete breakdown of the branched-chain amino acid L-isoleucine. Elevated levels of 2-Methylbutyrylglycine in biological fluids are indicative of certain inborn errors of metabolism. Its accurate quantification is therefore crucial for the diagnosis and monitoring of these metabolic disorders. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they correct for matrix effects and variations in sample processing and instrument response. This compound, in which nine hydrogen atoms are replaced by deuterium (B1214612), serves as an ideal internal standard for this purpose.

This guide outlines the core strategies for the synthesis of this compound, focusing on chemical synthesis methodologies that allow for high isotopic enrichment.

Synthetic Strategies and Core Concepts

The most direct and efficient synthetic route to this compound involves the formation of an amide bond between a perdeuterated 2-methylbutyryl moiety and glycine. This can be achieved through two primary approaches, both starting with a deuterated precursor.

Strategy 1: Acylation of Glycine with 2-Methylbutyryl-d9 Chloride

This is the most common and industrially scalable approach. It involves the reaction of commercially available or synthesized 2-Methylbutyryl-d9 chloride with glycine under basic conditions. This method, a variation of the Schotten-Baumann reaction, is generally high-yielding and allows for straightforward purification.

Strategy 2: Amide Coupling of 2-Methylbutyric-d9 Acid with Glycine

This strategy involves the direct coupling of the deuterated carboxylic acid with glycine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids the need to synthesize the acyl chloride but may require more stringent purification to remove the coupling agent byproducts.

Preparation of Perdeuterated 2-Methylbutyric Acid (d9)

While 2-Methylbutyryl-d9 chloride is commercially available, understanding its synthesis provides a more complete picture. The preparation of perdeuterated 2-methylbutyric acid can be approached through several methods, including:

-

Catalytic Deuteration of an Unsaturated Precursor: Starting with an unsaturated analog of 2-methylbutyric acid, such as tiglic acid or angelic acid, catalytic hydrogenation using deuterium gas (D₂) over a suitable catalyst (e.g., Palladium on carbon) can lead to the incorporation of deuterium. Achieving full deuteration of all nine positions might require harsh conditions or multiple steps.

-

Acid- or Base-Catalyzed H/D Exchange: Direct exchange of protons for deuterons on 2-methylbutyric acid can be achieved by heating in the presence of a strong acid or base in a deuterium-rich solvent like D₂O. This method may require prolonged reaction times and high temperatures to achieve high levels of deuteration.

The choice of method will depend on the desired isotopic purity and the available starting materials and equipment. For the purpose of this guide, we will assume the availability of the perdeuterated starting material.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. These should be considered as starting points and may require optimization based on laboratory conditions and desired product specifications.

Protocol 1: Synthesis of this compound via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is adapted from the general procedure for the Schotten-Baumann reaction.

Materials:

-

Glycine

-

2-Methylbutyryl-d9 chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (DCM) or Diethyl ether

-

Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Acylation: In a separate flask, dissolve 2-Methylbutyryl-d9 chloride (1.0 equivalent) in an equal volume of a water-immiscible organic solvent such as dichloromethane or diethyl ether.

-

Add the solution of 2-Methylbutyryl-d9 chloride dropwise to the cold, stirred glycine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic and aqueous layers using a separatory funnel.

-

Wash the organic layer with 1 M HCl and then with brine.

-

Extract the aqueous layer with the organic solvent (2 x 50 mL).

-

Combine all organic extracts and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system would be a mixture of ethanol (B145695) and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Amide Coupling

Materials:

-

2-Methylbutyric-d9 acid

-

Glycine ethyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Amide Coupling: To a solution of 2-Methylbutyric-d9 acid (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.5 eq) at 0 °C. Stir the mixture for 10 minutes, then add EDC (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude ethyl ester by column chromatography on silica (B1680970) gel.

-

Saponification: Dissolve the purified ester in a mixture of THF and water (3:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

Quantitative data for the synthesized this compound should be carefully collected and tabulated for clear comparison and validation of the synthesis.

| Parameter | Expected Value/Range | Analytical Method |

| Chemical Formula | C₇H₄D₉NO₃ | - |

| Molecular Weight | 168.24 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Similar to unlabeled compound | Melting Point Apparatus |

| Purity | >98% | HPLC, NMR |

| Isotopic Enrichment | >98 atom % D | Mass Spectrometry, NMR |

| Yield | 70-90% (Protocol 1) | Gravimetric |

Table 1: Physicochemical and Analytical Data for this compound

| Analytical Data | Non-Deuterated 2-Methylbutyrylglycine (Reference) | Expected for this compound |

| ¹H NMR (CDCl₃, ppm) | δ 0.94 (t, 3H), 1.18 (d, 3H), 1.4-1.7 (m, 2H), 2.2-2.3 (m, 1H), 4.1 (d, 2H), ~6.0 (br s, 1H), ~9.5 (br s, 1H) | Absence of signals corresponding to the 2-methylbutyryl moiety. A singlet for the glycine CH₂ protons (if not deuterated). |

| ¹³C NMR (CDCl₃, ppm) | δ ~11.6, ~16.8, ~26.8, ~41.3, ~44.8, ~172.0, ~177.0 | Signals for the carbonyl carbons and the glycine α-carbon. |

| Mass Spectrum (ESI+) | m/z 160.0968 [M+H]⁺ | m/z 169.1527 [M+H]⁺ |

Table 2: Comparative Analytical Data

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Caption: Logical flow of the synthesis and analysis process.

Conclusion

The synthesis of this compound is a critical process for the development of robust and accurate bioanalytical methods for the study of metabolic disorders. The most practical and scalable approach involves the Schotten-Baumann reaction between 2-Methylbutyryl-d9 chloride and glycine. This guide provides a detailed framework for this synthesis, including adaptable experimental protocols and data presentation strategies. The successful synthesis and characterization of this compound will enable researchers to perform high-quality quantitative studies, ultimately contributing to a better understanding and management of related metabolic diseases.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylbutyrylglycine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Methylbutyrylglycine-d9. Given the common use of this isotopically labeled compound as an internal standard in metabolic studies, understanding its behavior in a mass spectrometer is critical for accurate quantification and method development. This document outlines the predicted fragmentation pathway, presents quantitative data in a clear format, details a representative experimental protocol, and provides visualizations of the fragmentation process and its metabolic origin.

Introduction to 2-Methylbutyrylglycine

2-Methylbutyrylglycine is a niche metabolite derived from the catabolism of the branched-chain amino acid L-isoleucine. In individuals with certain inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, this compound can accumulate and be detected in urine. The deuterated form, this compound, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its chemical similarity to the endogenous analyte and its distinct mass-to-charge ratio.

Predicted Mass Spectrometry Fragmentation Pattern

While specific experimental spectra for this compound are not widely published, a reliable fragmentation pattern can be predicted based on the known fragmentation of its non-labeled analog and the general principles of N-acylglycine fragmentation in positive ion mode electrospray ionization (ESI) mass spectrometry.

Upon ionization, the protonated molecule [M+H]⁺ of this compound is expected to have a mass-to-charge ratio (m/z) of 169.2. The primary fragmentation is anticipated to occur at the amide bond, leading to two characteristic product ions.

Key Fragmentation Pathways:

-

Formation of the Acylium Ion: Cleavage of the amide bond can result in the formation of a deuterated 2-methylbutyryl acylium ion. This is often a prominent fragment for N-acylglycines.

-

Neutral Loss of the Acyl Group: The fragmentation can also proceed via the loss of the deuterated 2-methylbutyryl group as a neutral molecule, leaving the protonated glycine (B1666218) moiety.

The deuterium (B1214612) atoms are located on the 2-methylbutyryl portion of the molecule, which will result in a corresponding mass shift in the acylium ion fragment compared to the unlabeled compound.

Quantitative Data Summary

The expected mass-to-charge ratios for the precursor and major product ions of this compound in positive ion mode are summarized in the table below. This information is crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

| Ion Species | Description | Predicted m/z |

| [M+H]⁺ | Precursor Ion | 169.2 |

| [C₅H₂D₉O]⁺ | Product Ion (Acylium Ion) | 96.2 |

| [C₂H₆NO₂]⁺ | Product Ion (Glycine) | 76.0 |

Experimental Protocol: UPLC-MS/MS Analysis of Acylglycines

This section details a representative experimental protocol for the analysis of acylglycines, including this compound, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is based on established methods for acylglycine analysis in biological matrices.[1][2][3][4]

4.1. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (containing this compound).

-

Vortex briefly to mix.

-

Inject an appropriate volume (e.g., 5-10 µL) into the UPLC-MS/MS system.

4.2. UPLC Conditions

-

Column: A C18 reversed-phase column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% Mobile Phase B over a suitable time to resolve the analytes of interest.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

4.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in the quantitative data summary table.

Visualizations

5.1. Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation of protonated this compound.

Caption: Proposed fragmentation of this compound.

5.2. L-Isoleucine Metabolic Pathway

This diagram shows the metabolic pathway of L-isoleucine leading to the formation of 2-Methylbutyrylglycine.

Caption: L-Isoleucine catabolism and 2-Methylbutyrylglycine formation.

References

The Biological Significance of 2-Methylbutyrylglycine Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of 2-Methylbutyrylglycine, an N-acylglycine, is a key biomarker for an inborn error of metabolism known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, or 2-methylbutyrylglycinuria. This condition arises from defects in the mitochondrial catabolism of the essential amino acid L-isoleucine. While some individuals with SBCAD deficiency remain asymptomatic, others present with a range of neurological symptoms, including developmental delay, seizures, and muscular hypotonia. This technical guide provides an in-depth overview of the biological significance of 2-Methylbutyrylglycine accumulation, detailing the underlying metabolic pathways, associated clinical phenotypes, and the experimental protocols crucial for its detection and the diagnosis of SBCAD deficiency. The guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in drug development for metabolic disorders.

Introduction

2-Methylbutyrylglycine is an acyl glycine (B1666218), a class of metabolites that are typically minor products of fatty acid and amino acid metabolism.[1] However, in certain inborn errors of metabolism, the excretion of specific acyl glycines is significantly increased, making them valuable diagnostic markers.[1] The prominent accumulation of 2-Methylbutyrylglycine in biological fluids, particularly urine, is the biochemical hallmark of Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency (OMIM 610006).[1][2]

SBCAD deficiency is an autosomal recessive disorder affecting the catabolic pathway of L-isoleucine.[2][3] The deficient enzyme, SBCAD, is a mitochondrial homotetramer that catalyzes the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA.[3] A defect in this enzyme leads to the accumulation of its substrate, 2-methylbutyryl-CoA, within the mitochondria.[1] This excess 2-methylbutyryl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form 2-Methylbutyrylglycine, which is subsequently excreted in the urine.[1]

The clinical presentation of SBCAD deficiency is heterogeneous, ranging from asymptomatic individuals identified through newborn screening to patients with severe neurological manifestations such as developmental delay, seizures, and muscle hypotonia.[2][4] This variability in phenotype underscores the importance of understanding the underlying biochemical and genetic mechanisms of the disorder. This guide will delve into the metabolic context of 2-Methylbutyrylglycine accumulation, provide quantitative data on its levels in affected individuals, and detail the experimental methodologies used for its analysis and the diagnosis of SBCAD deficiency.

Metabolic Pathway and Pathophysiology

The accumulation of 2-Methylbutyrylglycine is a direct consequence of a blockage in the L-isoleucine catabolic pathway. The following diagram illustrates the normal pathway and the point of disruption in SBCAD deficiency.

In a healthy individual, L-isoleucine undergoes a series of enzymatic reactions, with SBCAD playing a crucial role in the third step. The end product, Succinyl-CoA, enters the tricarboxylic acid (TCA) cycle for energy production. In SBCAD deficiency, the impaired function of the SBCAD enzyme leads to a buildup of (S)-2-methylbutyryl-CoA. The mitochondrial enzyme glycine N-acyltransferase then detoxifies this excess metabolite by conjugating it with glycine to form 2-Methylbutyrylglycine, which is subsequently excreted.[1] The accumulation of 2-methylbutyryl-CoA and its derivatives, including 2-methylbutyrylcarnitine, can also be detected in blood and other tissues.[4]

The pathophysiology of the neurological symptoms observed in some individuals with SBCAD deficiency is not fully understood. It is hypothesized that the accumulation of 2-methylbutyryl-CoA and other metabolic intermediates may have a direct toxic effect on the central nervous system. Additionally, the sequestration of glycine for the formation of 2-Methylbutyrylglycine could potentially disrupt glycine-dependent pathways in the brain.

Quantitative Data on 2-Methylbutyrylglycine Accumulation

The following table summarizes the reported concentrations of 2-Methylbutyrylglycine in the urine of individuals diagnosed with SBCAD deficiency. These values are significantly elevated compared to the undetectable or trace levels found in healthy controls.

| Analyte | Biological Matrix | Patient Population | Concentration Range | Reference Range | Citation |

| 2-Methylbutyrylglycine | Urine | 12 individuals with 2-methylbutyrylglycinuria | 1.78–11.89 (units not specified, likely mmol/mol creatinine) | 0–0 (undetectable) | [5] |

| 2-Ethylhydracrylic acid (another marker) | Urine | 12 individuals with 2-methylbutyrylglycinuria | 37.80-373.13 (units not specified, likely mmol/mol creatinine) | 0-28.69 | [5] |

Experimental Protocols

The diagnosis of SBCAD deficiency and the investigation of 2-Methylbutyrylglycine accumulation rely on a combination of biochemical and molecular genetic analyses. The following sections provide detailed methodologies for the key experiments.

Analysis of 2-Methylbutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for the detection and quantification of 2-Methylbutyrylglycine in urine.

4.1.1. Principle

Urinary organic acids, including 2-Methylbutyrylglycine, are extracted from the urine matrix. To make them volatile for GC analysis, they are chemically modified through a process called derivatization. The derivatized compounds are then separated by gas chromatography and identified and quantified by mass spectrometry.

4.1.2. Materials

-

Urine sample

-

Internal standard (e.g., 3,3-dimethylglutaric acid)

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

GC-MS instrument with a capillary column (e.g., DB-5ms)

4.1.3. Procedure

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

Transfer a specific volume of urine (e.g., 1 mL) to a glass tube.

-

Add a known amount of the internal standard.

-

Adjust the pH to >12 with NaOH.

-

Add hydroxylamine hydrochloride to form oximes of keto-acids and incubate at 60°C for 30 minutes.

-

Acidify the sample to pH <2 with HCl.

-

-

Extraction:

-

Add ethyl acetate to the acidified urine sample and vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

-

Add a mixture of BSTFA with 1% TMCS and pyridine to the dried residue.

-

Seal the tube and incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate the different organic acids.

-

The mass spectrometer is operated in either scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of 2-Methylbutyrylglycine and the internal standard.

-

4.1.4. Data Analysis

-

The presence of 2-Methylbutyrylglycine is confirmed by its characteristic retention time and mass spectrum.

-

Quantification is performed by comparing the peak area of 2-Methylbutyrylglycine to the peak area of the internal standard. The concentration is typically normalized to the urinary creatinine (B1669602) concentration.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Enzyme Activity Assay in Cultured Fibroblasts

This assay directly measures the functional capacity of the SBCAD enzyme in patient cells.

4.2.1. Principle

The activity of SBCAD is determined by measuring the rate of reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), in the presence of the specific substrate, (S)-2-methylbutyryl-CoA. The reduction of the electron acceptor can be monitored spectrophotometrically.

4.2.2. Materials

-

Cultured skin fibroblasts from the patient and a healthy control.

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Potassium phosphate (B84403) buffer

-

(S)-2-methylbutyryl-CoA (substrate)

-

Ferricenium hexafluorophosphate (electron acceptor)

-

Spectrophotometer

4.2.3. Procedure

-

Cell Culture and Harvest:

-

Culture patient and control fibroblasts to confluency in appropriate culture medium.

-

Wash the cell monolayer with PBS.

-

Harvest the cells by scraping and centrifuge to obtain a cell pellet.

-

-

Cell Lysate Preparation:

-

Resuspend the cell pellet in a small volume of potassium phosphate buffer.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the mitochondrial enzymes.

-

-

Enzyme Assay:

-

Set up a reaction mixture in a cuvette containing potassium phosphate buffer and the cell lysate.

-

Initiate the reaction by adding (S)-2-methylbutyryl-CoA and ferricenium hexafluorophosphate.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time.

-

4.2.4. Data Analysis

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The enzyme activity is expressed as nmol of substrate consumed per minute per mg of protein.

-

The SBCAD activity in the patient's fibroblasts is compared to that of the healthy control. A significant reduction in activity is indicative of SBCAD deficiency.

Molecular Genetic Analysis of the ACADSB Gene

This analysis identifies the disease-causing mutations in the ACADSB gene, which encodes the SBCAD enzyme.

4.3.1. Principle

Genomic DNA is extracted from the patient's blood or cultured fibroblasts. The coding regions and exon-intron boundaries of the ACADSB gene are amplified using the polymerase chain reaction (PCR). The amplified DNA fragments are then sequenced to identify any mutations.

4.3.2. Materials

-

Whole blood or cultured fibroblasts

-

DNA extraction kit

-

PCR primers specific for the exons of the ACADSB gene

-

Taq polymerase and PCR reaction buffer

-

dNTPs

-

Thermal cycler

-

DNA sequencing reagents and equipment (e.g., Sanger sequencing)

4.3.3. Procedure

-

DNA Extraction:

-

Extract genomic DNA from the patient's sample using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

PCR Amplification:

-

Set up PCR reactions for each exon of the ACADSB gene. Each reaction contains the patient's genomic DNA, a pair of specific primers, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR in a thermal cycler using an appropriate amplification program (denaturation, annealing, and extension steps).

-

-

PCR Product Purification:

-

Purify the PCR products to remove unincorporated primers and dNTPs.

-

-

DNA Sequencing:

-

Sequence the purified PCR products using the Sanger sequencing method. This involves a cycle sequencing reaction with fluorescently labeled dideoxynucleotides.

-

Analyze the sequencing products by capillary electrophoresis to determine the DNA sequence.

-

4.3.4. Data Analysis

-

The obtained DNA sequence of the patient's ACADSB gene is compared to the reference sequence.

-

Any identified variations are analyzed to determine if they are pathogenic mutations (e.g., nonsense, frameshift, missense mutations in conserved regions, or splice site mutations).

Experimental and Diagnostic Workflows

The following diagram illustrates a typical workflow for the diagnosis of SBCAD deficiency.

Conclusion and Future Directions

The accumulation of 2-Methylbutyrylglycine is a specific and sensitive biomarker for SBCAD deficiency, an inborn error of isoleucine metabolism with a variable clinical presentation. Understanding the biochemical basis of this accumulation is crucial for the accurate diagnosis and management of affected individuals. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of this metabolic disorder.

Future research should focus on elucidating the precise mechanisms of neurotoxicity associated with the accumulation of 2-methylbutyryl-CoA and its derivatives. A deeper understanding of the pathophysiology will be essential for the development of targeted therapies aimed at mitigating the neurological consequences in symptomatic patients. Furthermore, longitudinal studies of asymptomatic individuals identified through newborn screening are needed to better understand the natural history of SBCAD deficiency and to identify potential triggers for clinical decompensation. The development of novel therapeutic strategies, potentially including substrate reduction therapies or enzyme replacement therapies, holds promise for improving the long-term outcomes for individuals with this rare metabolic disorder.

References

- 1. fibroblast.org [fibroblast.org]

- 2. Measurement of acyl-CoA dehydrogenase activity in cultured skin fibroblasts and blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Extraction, PCR Amplification, Sequencing and Phylogenetic Analysis [protocols.io]

- 5. providers2.genedx.com [providers2.genedx.com]

2-Methylbutyrylglycine-d9 as a Tracer in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 2-Methylbutyrylglycine-d9 as a stable isotope-labeled tracer in metabolic research. It covers the core principles, experimental methodologies, data interpretation, and applications, with a focus on its role in studying isoleucine metabolism and related inborn errors of metabolism.

Introduction to 2-Methylbutyrylglycine and its Deuterated Analog

2-Methylbutyrylglycine is a glycine (B1666218) conjugate of 2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Under normal physiological conditions, 2-Methylbutyrylglycine is present at very low levels in biological fluids. However, in certain inborn errors of metabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, impaired isoleucine breakdown leads to the accumulation of 2-methylbutyryl-CoA and a subsequent significant increase in the urinary excretion of 2-Methylbutyrylglycine. This makes it a critical biomarker for the diagnosis of these disorders.

This compound is a deuterated form of 2-Methylbutyrylglycine, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal tracer for metabolic studies. When introduced into a biological system, it follows the same metabolic pathways as its endogenous, non-labeled counterpart. However, due to its increased mass, it can be distinguished and quantified using mass spectrometry-based techniques. This allows researchers to trace the flux of isoleucine metabolites through various pathways, providing insights into enzyme kinetics, metabolic blockages, and the overall dynamics of amino acid metabolism.

Core Applications in Metabolic Research

The primary applications of this compound as a tracer include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of isoleucine and its intermediates through specific metabolic pathways.

-

Enzyme Activity Assays: In vivo or in vitro assessment of the activity of enzymes involved in the isoleucine catabolic pathway, such as SBCAD.

-

Diagnostic Research: Investigating the pathophysiology of inborn errors of metabolism and developing novel diagnostic or monitoring strategies.

-

Drug Discovery and Development: Evaluating the effect of therapeutic interventions on isoleucine metabolism and identifying potential drug targets.

-

Nutritional Science: Studying the impact of dietary changes on branched-chain amino acid metabolism.

Quantitative Data Presentation

The following tables summarize key quantitative data related to 2-Methylbutyrylglycine. Table 1 provides the physicochemical properties of this compound. Table 2 presents typical urinary concentrations of endogenous 2-Methylbutyrylglycine in healthy individuals and in patients with SBCAD deficiency. Table 3 provides a hypothetical, yet representative, dataset from a tracer study using this compound to illustrate its application in metabolic flux analysis.

| Parameter | Value |

| Chemical Formula | C₇H₄D₉NO₃ |

| Molecular Weight | 168.24 g/mol |

| CAS Number | 1219798-77-2 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Enrichment | Typically ≥99 atom % D |

Table 1: Physicochemical Properties of this compound

| Population | Urinary 2-Methylbutyrylglycine Concentration (µmol/mmol creatinine) |

| Healthy Controls (Pediatric) | Not typically detected or < 0.2 |

| Patients with SBCAD Deficiency | 1.78 - 11.89 |

Table 2: Urinary Concentrations of Endogenous 2-Methylbutyrylglycine

| Parameter | Value | Notes |

| Tracer | This compound | |

| Administration Route | Intravenous (IV) Infusion | |

| Infusion Rate | 0.5 µmol/kg/hr | Representative rate for a steady-state infusion study. |

| Plasma Tracer Concentration (Steady State) | 1.5 µM | Hypothetical steady-state plasma concentration. |

| Urinary Tracer Excretion Rate | 0.1 µmol/hr | Reflects renal clearance of the tracer. |

| Metabolite Measured | Labeled downstream metabolites (e.g., d-labeled acetyl-CoA, d-labeled propionyl-CoA) | Measured by mass spectrometry. |

| Calculated Metabolic Flux | Varies based on experimental conditions and subject's metabolic state. | Represents the rate of isoleucine catabolism. |

Table 3: Representative Data from a Hypothetical Tracer Study using this compound (Note: The values in this table are for illustrative purposes and will vary depending on the specific experimental design.)

Experimental Protocols

This section outlines a detailed methodology for a stable isotope tracer study using this compound to assess isoleucine metabolic flux.

Objective

To quantify the in vivo catabolism of L-isoleucine by measuring the appearance of downstream metabolites derived from a this compound tracer.

Materials

-

This compound (≥98% purity, ≥99 atom % D)

-

Sterile saline solution (0.9% NaCl)

-

Infusion pump

-

Syringes and infusion lines

-

Blood collection tubes (e.g., EDTA-coated)

-

Urine collection containers

-

Centrifuge

-

-80°C freezer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standards for quantification (e.g., ¹³C-labeled amino acids)

Experimental Workflow

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methylbutyrylglycine using 2-Methylbutyrylglycine-d9 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, most notably short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a disorder of L-isoleucine catabolism.[1][2] Accurate and precise quantification of this metabolite in biological matrices, such as urine, is essential for clinical diagnosis and for monitoring dietary or therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1][2][3]

The use of a stable isotope-labeled internal standard is paramount for achieving reliable quantitative results in LC-MS/MS-based bioanalysis. Deuterated internal standards, such as 2-Methylbutyrylglycine-d9, are considered the gold standard as they co-elute with the analyte of interest and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[4] This document provides detailed application notes and protocols for the quantification of 2-Methylbutyrylglycine in urine using this compound as an internal standard.

Metabolic Pathway of 2-Methylbutyrylglycine Formation

In individuals with SBCADD, a deficiency in the short/branched-chain acyl-CoA dehydrogenase enzyme disrupts the normal catabolism of the amino acid L-isoleucine. This leads to the accumulation of 2-methylbutyryl-CoA, which is then conjugated with glycine (B1666218) to form 2-Methylbutyrylglycine and excreted in the urine.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of 2-Methylbutyrylglycine in urine samples.

Materials and Reagents

-

2-Methylbutyrylglycine analytical standard

-

This compound internal standard